2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide

Description

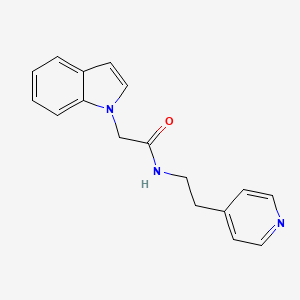

2-(1H-Indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a nitrogen-containing heterocyclic compound featuring an indole core substituted at the 1-position with an acetamide moiety. The acetamide side chain is further modified with a 2-(pyridin-4-yl)ethyl group. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly in modulating serotoninergic pathways or kinase inhibition .

Properties

IUPAC Name |

2-indol-1-yl-N-(2-pyridin-4-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c21-17(19-11-7-14-5-9-18-10-6-14)13-20-12-8-15-3-1-2-4-16(15)20/h1-6,8-10,12H,7,11,13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLJFMZJRCNAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Reaction Sequence

The compound is synthesized via a three-step process:

- Alkylation of Indole : Indole undergoes alkylation with bromoacetic acid to form 2-(1H-indol-1-yl)acetic acid.

- Acyl Chloride Formation : The carboxylic acid is converted to its acyl chloride derivative using thionyl chloride.

- Amide Coupling : The acyl chloride reacts with 2-(pyridin-4-yl)ethylamine to yield the final product.

Table 1: Standard Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Bromoacetic acid, K₂CO₃, DMF | 80–90 | 6–8 | 75–85 |

| 2 | SOCl₂, reflux | 70 | 2 | 90–95 |

| 3 | 2-(Pyridin-4-yl)ethylamine, Et₃N, DCM | 25 | 12 | 60–70 |

Key Observations :

- Step 1 requires anhydrous conditions to prevent hydrolysis of the alkylating agent.

- Step 2 achieves near-quantitative conversion due to the high reactivity of thionyl chloride.

- Step 3 benefits from stoichiometric triethylamine to neutralize HCl, driving the reaction forward.

Alternative Methodologies and Innovations

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. For example, Step 1 (alkylation) achieves 85% yield in 1 hour at 100°C under microwave conditions, compared to 6–8 hours conventionally.

Flow Chemistry Approaches

Continuous flow systems enhance scalability and safety, particularly for Step 2 (acyl chloride formation). A tubular reactor with SOCl₂ achieves 98% conversion at 50°C with a residence time of 10 minutes, reducing thermal degradation risks.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Industrial protocols prioritize green solvents:

- DMF Alternatives : Cyclopentyl methyl ether (CPME) reduces toxicity while maintaining solubility.

- Waste Minimization : SOCl₂ byproducts (HCl and SO₂) are captured via scrubbers and repurposed.

Table 2: Solvent Performance Metrics

| Solvent | Boiling Point (°C) | Recovery Efficiency (%) | Environmental Impact |

|---|---|---|---|

| DMF | 153 | 70 | High |

| CPME | 106 | 90 | Low |

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR : Key peaks include:

- Indole protons: δ 7.2–7.8 ppm (multiplet).

- Pyridine protons: δ 8.5–8.7 ppm (doublet).

- Acetamide CH₂: δ 3.9–4.1 ppm (singlet).

- HPLC Purity : ≥99% achieved via reverse-phase C18 columns (acetonitrile/water gradient).

Impurity Profiling

Common impurities and mitigation strategies:

- Unreacted Indole : Removed via aqueous wash (pH 9–10).

- Di-acylated Byproduct : Suppressed by controlling acyl chloride stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Reaction of indole with bromoacetic acid to form 2-(1H-indol-1-yl)acetic acid.

- Conversion of the acid to acyl chloride using thionyl chloride.

- Reaction with 2-(pyridin-4-yl)ethylamine in the presence of a base like triethylamine to yield the final product.

This synthetic route highlights the compound's potential as a building block for more complex molecules in drug development and materials science.

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly in neurological disorders due to its structural similarity to serotonin. Research indicates that it may interact with serotonin receptors, modulating their activity, which could lead to new treatments for conditions such as depression and anxiety.

Case Study: Neurotransmitter Interaction

In vitro studies have demonstrated that derivatives of this compound can enhance serotonin receptor activity, suggesting potential applications in treating mood disorders. The dual aromatic systems allow for multiple binding interactions, increasing efficacy against various targets.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) below 20 µM indicate potent activity, making it a candidate for further development as an antimicrobial agent.

Table: Antimicrobial Efficacy

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. For instance:

- In HepG2 liver cancer cells, an IC20 greater than 40 µM was observed, indicating low cytotoxicity.

- In non-small cell lung cancer models, similar structures demonstrated enhanced inhibition of cell growth and induction of apoptosis.

Table: Cytotoxicity Data

Biological Mechanisms

The biological activity of 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is attributed to its interactions with specific enzymes and receptors. The indole moiety mimics natural neurotransmitters, facilitating binding to serotonin receptors. The pyridine component enhances binding affinity, allowing for broader interactions with biological targets.

Industrial Applications

In addition to its medicinal uses, this compound may have applications in the development of new materials or as a precursor in synthesizing other valuable chemicals. Its unique structure allows it to serve as an intermediate in creating compounds with diverse functionalities.

Mechanism of Action

The mechanism by which 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural ligands like serotonin, allowing the compound to bind to serotonin receptors and modulate their activity. The pyridine moiety can interact with other binding sites, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-hydroxy-N-(pyridin-4-yl)acetamide

- Key Structural Differences :

- The indole is substituted at the 3-position (vs. 1-position in the target compound).

- A 4-chlorobenzyl group is attached to the indole nitrogen.

- A hydroxyl group is present on the acetamide α-carbon.

- The hydroxyl group introduces hydrogen-bonding capacity, which may increase target affinity or metabolic susceptibility compared to the unsubstituted acetamide in the target compound .

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

- Key Structural Differences :

- The indole is unsubstituted at the 1-position but functionalized at the 3-position.

- The acetamide side chain includes a chiral 1-phenylethyl group (S-configuration).

- Functional Implications: The stereochemistry (S-configuration) could lead to enantioselective interactions with chiral biological targets, a feature absent in the non-chiral target compound.

N-[2-(7-Methoxy-1-naphthyl)ethyl] Acetamide

- Key Structural Differences :

- Replaces the indole core with a naphthyl ring substituted with a methoxy group.

- The ethyl linker connects to a naphthyl group instead of pyridine.

- Functional Implications :

N-(3-Acetyl-1-benzyl-1H-indol-2-yl)acetamide

- Key Structural Differences :

- Indole is substituted at the 1-position with a benzyl group and at the 3-position with an acetyl moiety.

- The acetamide is attached at the 2-position.

- Benzyl substitution at N1 may confer metabolic stability compared to the pyridin-4-yl ethyl group, which is more prone to oxidative metabolism .

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

- Key Structural Differences :

- A highly complex structure with multiple substituents: tert-butyl, 4-chlorobenzoyl, methoxy, methyl, and phenyl-pyridinyl groups.

- Functional Implications: The tert-butyl and 4-chlorobenzoyl groups enhance steric bulk and metabolic resistance but may reduce solubility. The pyridin-2-yl group (vs.

Research Implications

- Target Compound Advantages : The pyridin-4-yl ethyl group offers a balance of solubility (via pyridine’s basicity) and target engagement. Its simpler structure may facilitate synthetic scalability compared to highly substituted analogs.

- Limitations vs. Analogs : Lacks functional groups (e.g., hydroxyl, methoxy) that enhance solubility or binding specificity in other derivatives.

- Future Directions : Structural hybridization (e.g., introducing a hydroxyl group or chiral center) could optimize pharmacokinetic and pharmacodynamic profiles .

Biological Activity

2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide is a synthetic compound that integrates an indole structure with a pyridine moiety. This unique combination has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and as an antimicrobial agent.

The molecular formula of this compound is , with a molecular weight of approximately 244.30 g/mol. The compound features a dual aromatic system, which enhances its biological activity and binding affinity to various biological targets.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) reported below 20 µM for several analogs, indicating potent activity against this pathogen .

Cytotoxicity and Antitumor Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, in assays using HepG2 liver cancer cells, the compound exhibited an IC20 (concentration at which 20% of cells are inhibited) greater than 40 µM, suggesting low cytotoxicity at higher concentrations . In another study focusing on non-small cell lung cancer (NSCLC), derivatives of similar structures demonstrated enhanced cell growth inhibition and apoptosis induction, indicating potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The indole moiety allows it to mimic neurotransmitters such as serotonin, facilitating binding to serotonin receptors and modulating their activity. Additionally, the pyridine component may enhance interactions with other biological targets, potentially increasing the compound's overall efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound. Variations in substituents on the indole or pyridine rings can significantly affect binding affinity and biological activity. For example:

- Substituent Variations : Compounds with different substituents on the pyridine ring have shown varying degrees of activity against Mycobacterium tuberculosis, highlighting the importance of specific functional groups in enhancing antimicrobial effects .

- Indole Modifications : Alterations to the indole structure can lead to significant changes in cytotoxicity profiles against cancer cell lines, emphasizing the need for targeted modifications during drug design.

Comparative Analysis

A comparison of similar compounds reveals distinct differences in their biological activities:

| Compound Name | Structure | MIC (µM) | IC50 (µM) | Notable Activity |

|---|---|---|---|---|

| This compound | Structure | <20 | >40 | Antimicrobial |

| 2-(1H-indol-1-yl)acetamide | Structure | >30 | N/A | Less versatile |

| N-(2-(pyridin-4-yl)ethyl)acetamide | Structure | N/A | N/A | Reduced interactions |

Case Studies

Case Study 1: Antimicrobial Screening

In a systematic screening of compounds against Mycobacterium tuberculosis, this compound was identified as one of the most promising candidates with MIC values significantly lower than those of control compounds, demonstrating its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies on various cancer cell lines showed that modifications to the indole structure could enhance cytotoxic effects. For example, derivatives with specific substitutions exhibited IC50 values as low as 5 µM against NSCLC cells, indicating strong antitumor potential compared to other tested compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(1H-indol-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis typically involves coupling indole derivatives with pyridyl-ethylamine precursors via amidation. Catalysts like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are critical for activating carboxylic acid intermediates. Solvents (e.g., DMF or THF) and temperature control (0–25°C) are essential to minimize side reactions. Post-synthesis purification via column chromatography with gradients (e.g., hexane/ethyl acetate) improves yield and purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, with indole NH (~10–12 ppm) and pyridyl protons (6.5–8.5 ppm) as key signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C21H20N3O+, observed m/z 330.1601) .

- Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650–1700 cm⁻¹) and indole/pyridyl ring vibrations .

Q. What are the primary biological targets or pathways investigated for this compound?

- Methodological Answer : The compound’s indole and pyridyl moieties suggest interactions with serotonin receptors or kinase enzymes. In vitro assays (e.g., competitive binding assays using radiolabeled ligands) and cellular viability studies (MTT assays) are used to screen for activity. Dose-response curves (IC50 values) and selectivity profiling against related targets (e.g., 5-HT2A vs. 5-HT2C receptors) are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) on the indole or pyridyl rings to assess steric/electronic effects.

- Linker Variation : Replace the acetamide linker with sulfonamide or urea groups to modulate solubility and binding affinity.

- Bioisosteric Replacement : Substitute pyridyl with thiazole or isoxazole rings to evaluate target selectivity.

- Data Integration : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural changes with activity trends .

Q. How should contradictory data in biological activity assays be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. CHO cells) and control for batch-to-batch compound variability.

- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to identify unintended targets.

- Metabolite Analysis : LC-MS/MS screens for metabolic byproducts (e.g., N-dealkylation or hydrolysis) that may interfere with activity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, pyridyl groups may enhance solubility but reduce CNS penetration.

- Molecular Dynamics (MD) Simulations : Simulate binding stability in target pockets (e.g., 10-ns simulations in GROMACS) to assess residence time and conformational changes.

- QSAR Models : Train machine learning algorithms on datasets of indole-acetamide derivatives to predict toxicity (e.g., hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.